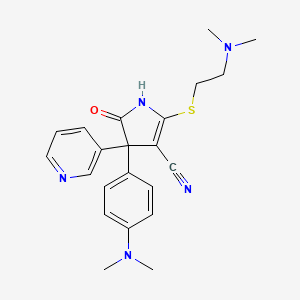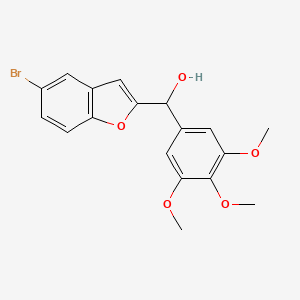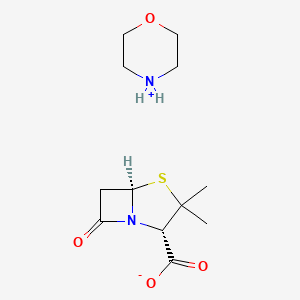
Morpholinium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholinium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(320)heptane-2-carboxylate is a complex organic compound that belongs to the class of bicyclic compounds It features a morpholinium ion and a bicyclic structure with a thia and azabicyclo framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the bicyclic core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of functional groups: Functional groups such as the morpholinium ion and carboxylate group are introduced through specific reactions like nucleophilic substitution or esterification.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale purification techniques.
化学反応の分析
Types of Reactions
Morpholinium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, Morpholinium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features might make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
作用機序
The mechanism of action of Morpholinium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target.
類似化合物との比較
Similar Compounds
Penicillin derivatives: These compounds share a similar bicyclic structure and are known for their antibiotic properties.
Cephalosporins: Another class of antibiotics with a similar core structure.
Carbapenems: These are also bicyclic compounds with significant antimicrobial activity.
Uniqueness
Morpholinium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate is unique due to its specific combination of functional groups and its morpholinium ion. This gives it distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
79181-61-6 |
|---|---|
分子式 |
C12H20N2O4S |
分子量 |
288.37 g/mol |
IUPAC名 |
(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;morpholin-4-ium |
InChI |
InChI=1S/C8H11NO3S.C4H9NO/c1-8(2)6(7(11)12)9-4(10)3-5(9)13-8;1-3-6-4-2-5-1/h5-6H,3H2,1-2H3,(H,11,12);5H,1-4H2/t5-,6+;/m1./s1 |
InChIキー |
WDHOGXUKRQAKNW-IBTYICNHSA-N |
異性体SMILES |
CC1([C@@H](N2[C@H](S1)CC2=O)C(=O)[O-])C.C1COCC[NH2+]1 |
正規SMILES |
CC1(C(N2C(S1)CC2=O)C(=O)[O-])C.C1COCC[NH2+]1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


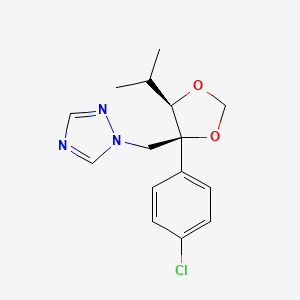
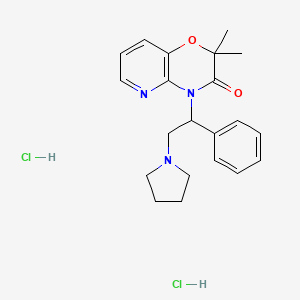
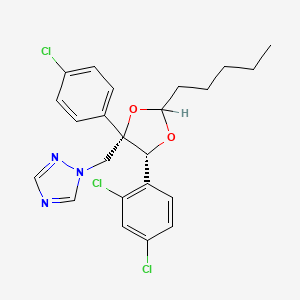
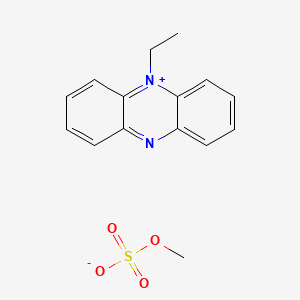
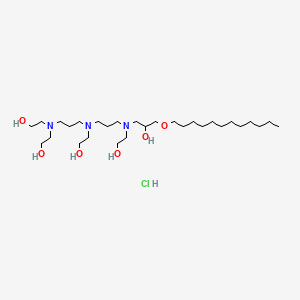
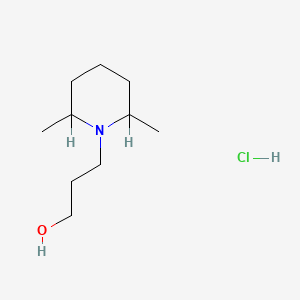
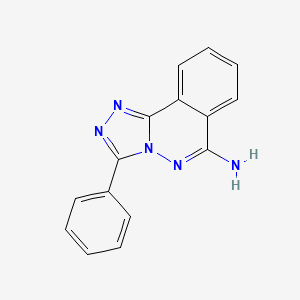
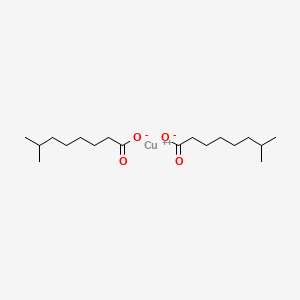
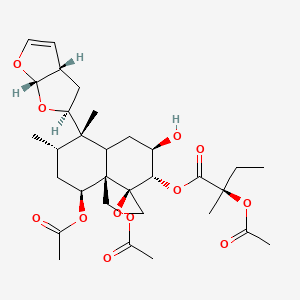
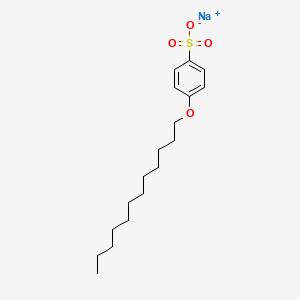
![(E)-but-2-enedioic acid;2-[3-(2-hydroxyethyl)-4-phenylpiperazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B15183206.png)
![2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel](/img/structure/B15183211.png)
